molecular formula C12H8Cl2O3 B8661444 2-(2,4-Dichlorobenzoyl)cyclopentane-1,3-dione CAS No. 112004-76-9

2-(2,4-Dichlorobenzoyl)cyclopentane-1,3-dione

Cat. No.: B8661444
CAS No.: 112004-76-9
M. Wt: 271.09 g/mol
InChI Key: LFOZSIHEBFMGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorobenzoyl)cyclopentane-1,3-dione is a useful research compound. Its molecular formula is C12H8Cl2O3 and its molecular weight is 271.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

112004-76-9

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09 g/mol

IUPAC Name

2-(2,4-dichlorobenzoyl)cyclopentane-1,3-dione

InChI

InChI=1S/C12H8Cl2O3/c13-6-1-2-7(8(14)5-6)12(17)11-9(15)3-4-10(11)16/h1-2,5,11H,3-4H2

InChI Key

LFOZSIHEBFMGFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1=O)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-Cyclopentanedione [9.8 grams (g), 0.1 mole], 20.0 g (0.1 mole) 2,4-dichlorobenzoyl cyanide and 13.6 g (0.11 mole) anhydrous, powdered zinc chloride were combined in 100 milliliters (ml) methylene chloride. Triethylamine (10.1 g, 0.12 mole) was slowly added with cooling. The reaction mixture was stirred at room temperature for 5 hours and then poured into 2N hydrochloric acid. The aqueous phase was discarded and the organic phase was washed with 150 ml 5% Na2CO3 four times. The aqueous washings were combined and acidified with HCl, extracted with methylene chloride, dried and concentrated to yield 25.3 g of crude product. The crude product was dissolved in ether and stirred with 250 ml of 5% copper (II) acetate. The resulting copper salt was filtered, washed with ether and stirred with 6N hydrochloric acid to destroy the salt. The extract was washed with ether to yield 5.9 g of the desired product m.p. 109°- 113° C. (21.7% yield). The structure was confirmed by instrumental analysis.
Quantity
9.8 g
Type
reactant
Reaction Step One
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20 g
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reactant
Reaction Step Two
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10.1 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
crude product
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0 (± 1) mol
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reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
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0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
250 mL
Type
catalyst
Reaction Step Eight
Yield
21.7%

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